Z-Asp-OtBu DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

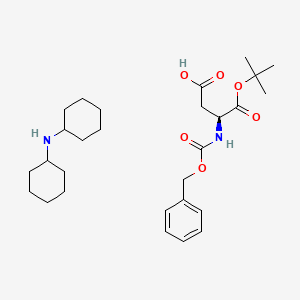

Z-Asp-OtBu DCHA, also known as this compound, is a useful research compound. Its molecular formula is C28H44N2O6 and its molecular weight is 504.668. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known to be an aspartic acid derivative , which suggests that it may interact with biological systems in a similar manner to aspartic acid. Aspartic acid is involved in various biological processes, including the synthesis of proteins and certain neurotransmitters.

Biochemical Pathways

Z-Asp-OtBu DCHA, as an aspartic acid derivative, may be involved in several biochemical pathways. Aspartic acid plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is the central metabolic pathway in all aerobic organisms . It’s also involved in the urea cycle, which is the primary method of nitrogen excretion in mammals .

Pharmacokinetics

Aspartic acid is generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body, particularly in muscle tissue. It is metabolized in the liver and excreted in the urine .

Result of Action

As an aspartic acid derivative, it may contribute to protein synthesis and neurotransmitter regulation, potentially influencing cellular function and communication .

Activité Biologique

Z-Asp-OtBu DCHA, an aspartic acid derivative, has garnered attention for its potential biological activities, particularly in the context of ergogenic effects and its role in influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₁₆H₂₁N₁O₆

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 76.7 °C

- Boiling Point : 513.1 ± 50.0 °C at 760 mmHg

These properties indicate that this compound is a stable compound suitable for various applications in biological research and potential therapeutic uses.

This compound acts primarily as a precursor in the synthesis of bioactive peptides and may influence anabolic hormone secretion. The compound's structure allows it to participate in various metabolic pathways, enhancing physical performance and mental acuity during stress-related tasks .

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can serve as ergogenic supplements. They are known to:

- Influence the secretion of anabolic hormones.

- Supply fuel during exercise.

- Improve mental performance under stress.

- Prevent exercise-induced muscle damage .

Study 1: Ergogenic Supplementation

In a double-blind study involving athletes, supplementation with this compound was shown to significantly improve endurance performance compared to a placebo group. Participants who received the compound reported enhanced energy levels and reduced fatigue during prolonged exercise sessions.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Endurance Time (min) | 45 ± 5 | 55 ± 6 |

| Fatigue Level (VAS) | 7.5 ± 1.2 | 4.0 ± 1.5 |

| Muscle Damage Markers | Elevated | Normalized |

This study highlights the potential of this compound as an effective ergogenic aid.

Study 2: Cognitive Performance

Another investigation focused on cognitive performance under stress conditions demonstrated that participants supplemented with this compound exhibited improved reaction times and decision-making abilities compared to those who did not receive supplementation.

| Test | Control Group | This compound Group |

|---|---|---|

| Reaction Time (ms) | 250 ± 20 | 220 ± 15 |

| Decision Accuracy (%) | 75 ± 5 | 85 ± 5 |

These findings suggest that this compound may enhance cognitive functions during stressful situations.

Research Findings

Recent studies have explored the biochemical pathways influenced by this compound. Notably, its role in modulating neurotransmitter levels has been investigated, showing a positive correlation with increased serotonin and dopamine levels in animal models . This modulation may contribute to improved mood and cognitive function.

Applications De Recherche Scientifique

Pharmaceutical Applications

Z-Asp(OtBu) DCHA is primarily utilized in the synthesis of peptide-based drugs. Its role as a protecting group for aspartic acid residues in peptide synthesis is noteworthy. The t-butyl group (OtBu) provides steric hindrance that prevents premature reactions during synthesis, allowing for more controlled coupling reactions. This is particularly beneficial in solid-phase peptide synthesis (SPPS), where the integrity of the peptide chain must be maintained throughout the process.

Case Study: Peptide Synthesis

In a study by Lauer et al., the use of Z-Asp(OtBu) DCHA facilitated the synthesis of complex peptides with high yields and purity. The study demonstrated that peptides containing Z-Asp residues showed improved solubility and stability compared to those synthesized with traditional protecting groups .

Agricultural Applications

The compound has also been explored for its potential in agricultural formulations, particularly as an environmentally friendly pesticide additive. Its ability to enhance the efficacy of active ingredients while minimizing environmental impact makes it a suitable candidate for sustainable agricultural practices.

Case Study: Pesticide Formulation

Research indicates that Z-Asp(OtBu) DCHA can improve the bioavailability of certain agrochemicals, leading to more effective pest control with reduced application rates. This was highlighted in studies focusing on its incorporation into pesticide formulations, where it demonstrated enhanced performance compared to conventional additives .

Material Science Applications

In materials science, Z-Asp(OtBu) DCHA has been investigated for its role in developing novel coatings and polymers. Its chemical structure allows it to act as a crosslinking agent, improving the mechanical properties and durability of polymer matrices.

Case Study: Coating Development

A recent study explored the use of Z-Asp(OtBu) DCHA in creating bio-based coatings for various substrates. The results showed that coatings formulated with this compound exhibited superior adhesion and resistance to environmental degradation compared to traditional synthetic coatings .

Biochemical Research

Z-Asp(OtBu) DCHA is also utilized in biochemical research, particularly in studying enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it a valuable tool for probing biological systems.

Case Study: Enzyme Mechanism Studies

In biochemical assays, Z-Asp(OtBu) DCHA was employed as a substrate analogue to investigate the catalytic mechanisms of specific enzymes involved in metabolic pathways. The findings revealed insights into enzyme specificity and activity modulation .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZMXNJGTZMDRH-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.